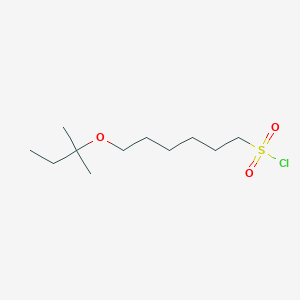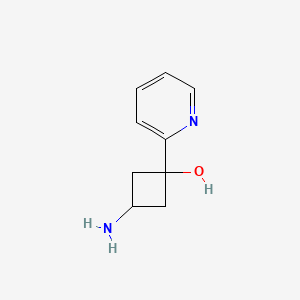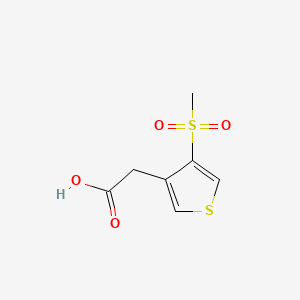
2-(4-Methanesulfonylthiophen-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methanesulfonylthiophen-3-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methanesulfonylthiophen-3-yl)acetic acid typically involves the introduction of the methanesulfonyl group to the thiophene ring followed by the formation of the acetic acid moiety. One common method is the sulfonation of thiophene derivatives using methanesulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated thiophene can then be subjected to a carboxylation reaction to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methanesulfonylthiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methanesulfonylthiophen-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(4-Methanesulfonylthiophen-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiophene-2-carboxylic acid
- 4-Methanesulfonylphenylacetic acid
- 2-(4-Methylsulfonylphenyl)acetic acid
Uniqueness
2-(4-Methanesulfonylthiophen-3-yl)acetic acid is unique due to the presence of both the methanesulfonyl group and the thiophene ring, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H8O4S2 |
|---|---|
Molekulargewicht |
220.3 g/mol |
IUPAC-Name |
2-(4-methylsulfonylthiophen-3-yl)acetic acid |
InChI |
InChI=1S/C7H8O4S2/c1-13(10,11)6-4-12-3-5(6)2-7(8)9/h3-4H,2H2,1H3,(H,8,9) |
InChI-Schlüssel |
OZXBXOYHSVPSEP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CSC=C1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





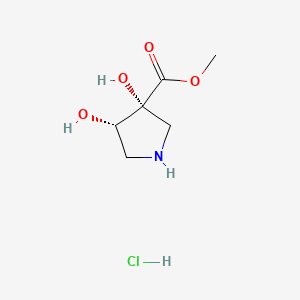
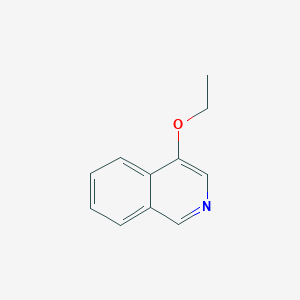
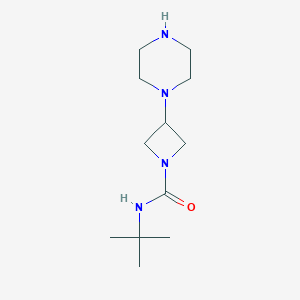
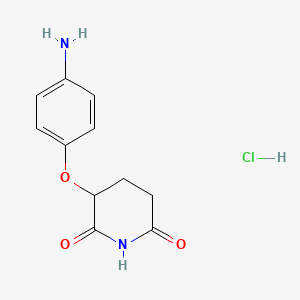
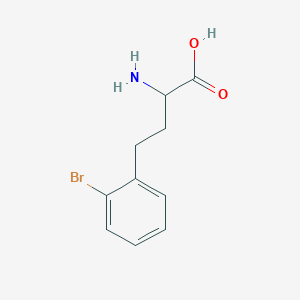

![1-(6,7-Dihydro-4H-thiopyrano[3,4-d]oxazol-2-yl)ethan-1-amine](/img/structure/B13493222.png)
![rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid](/img/structure/B13493227.png)

